1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-

Catalog No.
S572568
CAS No.
25498-49-1
M.F
C10H22O4
M. Wt
206.28 g/mol
Availability
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1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-

CAS Number

25498-49-1

Product Name

1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-

IUPAC Name

2-[2-(2-methoxypropoxy)propoxy]propan-1-ol

Molecular Formula

C10H22O4

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C10H22O4/c1-8(5-11)13-7-10(3)14-6-9(2)12-4/h8-11H,5-7H2,1-4H3

InChI Key

WAEVWDZKMBQDEJ-UHFFFAOYSA-N

SMILES

CC(CO)OCC(C)OCC(C)OC

Solubility

Solubility in water: miscible

Synonyms

PPG-3 methyl ether, tripropylene glycol methyl ether

Canonical SMILES

CC(CO)OCC(C)OCC(C)OC

1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-, also known as 2-(2-methoxyethoxy)ethoxypropyl alcohol, is a chemical compound belonging to the class of ethers. Information on its origin and specific significance in scientific research is currently limited []. However, due to its structure, it possesses potential functionalities that warrant further investigation.


Molecular Structure Analysis

The key feature of the molecule is the presence of three ether groups (C-O-C) linked together. These ether linkages connect a propyl chain (CH3CH2CH2-) at one end to a methoxy group (CH3O-) through two propoxy chains (CH3CH2CH2O-). This structure suggests potential applications as a polar, water-soluble solvent or as a building block in larger molecules with specific properties [].


Chemical Reactions Analysis

  • Synthesis

    This compound could potentially be synthesized through Williamson ether synthesis, where 1-propanol reacts with a suitable chlorinated or brominated ether derivative of the desired propoxy chain, followed by a second Williamson ether synthesis to introduce the methoxy group [].

  • Hydrolysis

    Under acidic or basic conditions, the ether linkages could undergo hydrolysis, breaking the C-O-C bonds and forming the corresponding alcohols (1-propanol and propanediols) [].


Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid at room temperature due to the presence of ether groups and moderate size of the molecule.
  • Solubility: Expected to be soluble in water and organic solvents with some polarity due to the presence of both ether and hydroxyl groups.
  • Melting and boiling points: No data available, but likely to be in the range of other mid-chain alcohols and ethers (typically below 200°C).

Currently, there is no documented information regarding a specific mechanism of action for 1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-.

  • Potential for irritation: Ethers can irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Flammability: Ethers are generally flammable liquids. The specific flammability properties of this compound would need to be experimentally determined [].

Physical Description

Tripropylene glycol methyl ether is a colorless liquid with a mild odor. (USCG, 1999)
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

0.4

Boiling Point

468 °F at 760 mm Hg (USCG, 1999)
243 °C

Flash Point

232 °F (USCG, 1999)
121 °C c.c.

Vapor Density

Relative vapor density (air = 1): 7.1

Density

0.965 (USCG, 1999)
0.97 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

LogP

0.31

Melting Point

-110 °F (USCG, 1999)
-77.8 °C

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Vapor Pressure

Vapor pressure, Pa at 20 °C: 3

Pictograms

Irritant

Irritant

Other CAS

10213-77-1
25498-49-1

General Manufacturing Information

1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-: ACTIVE

Dates

Modify: 2023-08-15

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